molecular formula C14H19NO3 B11718860 benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate

benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate

Cat. No.: B11718860
M. Wt: 249.30 g/mol
InChI Key: WPYBUGPTAGJIKY-RYUDHWBXSA-N
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Description

Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes a morpholine ring substituted with benzyl and methyl groups, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate typically involves the reaction of benzylamine with (2S,5S)-2,5-dimethylmorpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, reducing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, as a ligand, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate is unique due to its morpholine ring structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C14H19NO3/c1-11-9-17-12(2)8-15(11)14(16)18-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1

InChI Key

WPYBUGPTAGJIKY-RYUDHWBXSA-N

Isomeric SMILES

C[C@H]1CN([C@H](CO1)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(C(CO1)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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